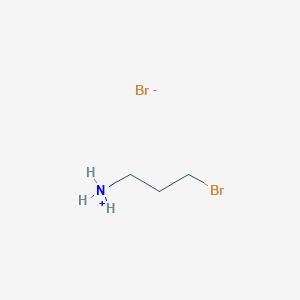
3-Bromopropylamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromopropylamine hydrobromide is an organic compound with the chemical formula C3H9NBr2. It appears as a white to off-white powder and is soluble in water, dimethylformamide, and ethanol. This compound is commonly used as a reagent in organic synthesis to introduce the propylamine group into molecular structures .
Mechanism of Action
Target of Action
3-Bromopropylamine hydrobromide is primarily used as a reagent to introduce the propylamine group to the molecular skeleton . The propylamine group can interact with various biological targets, depending on the specific context of the chemical reaction.
Mode of Action
The compound interacts with its targets by introducing the propylamine group. This group can form bonds with other molecules, altering their structure and function. The exact changes depend on the specific target and the context of the reaction .
Biochemical Pathways
The introduction of the propylamine group can affect various biochemical pathways. For example, it has been used in the synthesis of photochemically and thermally reactive azobenzene rotaxane and indolocarbazole-containing rotaxane . These compounds have potential applications in the development of molecular machines and devices.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific context of its use. For instance, in the synthesis of photochemically and thermally reactive azobenzene rotaxane, the compound contributes to the formation of a structure that can undergo reversible, light-induced shape changes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound should be stored in a cool, well-ventilated place . It is soluble in DMF, ethanol, and water, but insoluble in tetrahydrofuran and benzene . These properties can affect how the compound behaves in different environments and how it can be used in chemical reactions.
Preparation Methods
3-Bromopropylamine hydrobromide can be synthesized through the bromination of 3-amino-1-propanol using hydrobromic acid. The reaction involves refluxing a mixture of 3-amino-1-propanol and 48% hydrobromic acid for 15 hours. After the reaction, water and hydrobromic acid are distilled off under vacuum, and the product is dried through a potassium hydroxide and calcium chloride column to yield this compound as a brown solid .
Chemical Reactions Analysis
3-Bromopropylamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and the reactions are often carried out in polar solvents such as water or ethanol.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. .
Scientific Research Applications
3-Bromopropylamine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to introduce the propylamine group into various molecular structures.
Biology: It is employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is used in the development of drugs and therapeutic agents, particularly in the synthesis of topoisomerase I inhibitors, which have anticancer properties.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial applications
Comparison with Similar Compounds
3-Bromopropylamine hydrobromide can be compared with other similar compounds, such as:
- **3-Bromo-
2-Bromoethylamine hydrobromide: Similar in structure but with a shorter carbon chain.
3-Chloropropylamine hydrochloride: Contains a chlorine atom instead of bromine.
3-Azido-1-propanamine: Contains an azido group instead of bromine.
Properties
CAS No. |
5003-71-4 |
|---|---|
Molecular Formula |
C3H9Br2N |
Molecular Weight |
218.92 g/mol |
IUPAC Name |
3-bromopropan-1-amine;hydron;bromide |
InChI |
InChI=1S/C3H8BrN.BrH/c4-2-1-3-5;/h1-3,5H2;1H |
InChI Key |
PQIYSSSTRHVOBW-UHFFFAOYSA-N |
SMILES |
C(CN)CBr.Br |
Canonical SMILES |
[H+].C(CN)CBr.[Br-] |
Key on ui other cas no. |
5003-71-4 |
Pictograms |
Irritant |
Related CAS |
18370-81-5 (Parent) |
Synonyms |
3-bromopropylamine 3-bromopropylamine hydrobromide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


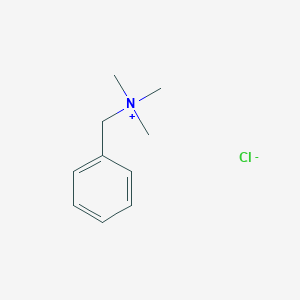
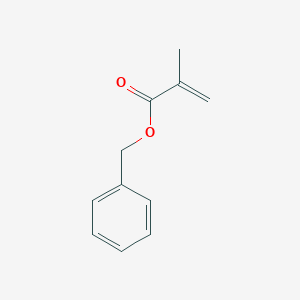

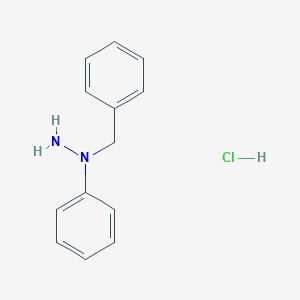
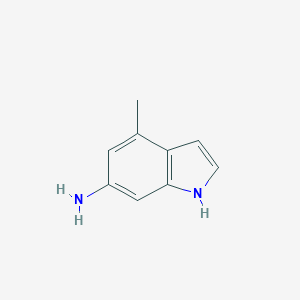

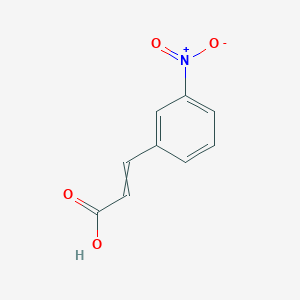

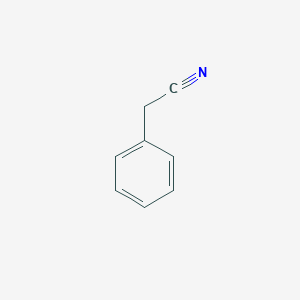

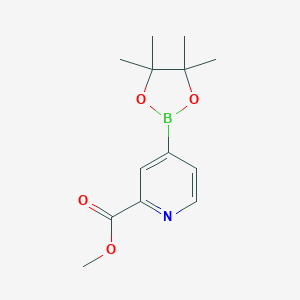
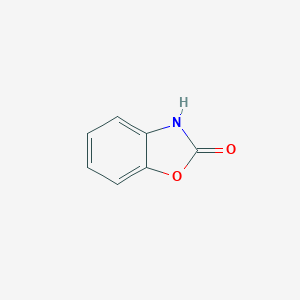
![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)

